Ethyl2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate
Description
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate is a fluorinated thiazole derivative characterized by a cyano (-CN) substituent at the 2-position of the thiazole ring and a difluoroacetate ester group at the 4-position.
Properties
Molecular Formula |
C8H6F2N2O2S |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H6F2N2O2S/c1-2-14-7(13)8(9,10)5-4-15-6(3-11)12-5/h4H,2H2,1H3 |
InChI Key |
GBEWRSOCXSUAAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC(=N1)C#N)(F)F |
Origin of Product |
United States |
Mechanism of Action
The mechanism by which Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetate
- Molecular Formula: C₇H₈F₂N₂O₂S (vs. C₈H₅F₂N₂O₂S for the cyano analog)
- Key Differences: Substituent: Amino (-NH₂) vs. cyano (-CN). Electronic Effects: The amino group is electron-donating, enhancing hydrogen-bonding capacity, while the cyano group is electron-withdrawing, reducing basicity and increasing electrophilicity . Molecular Weight: 222.21 g/mol (amino) vs. ~236.21 g/mol (estimated for cyano).
- Applications: Amino-substituted thiazoles are common in drug discovery (e.g., cephalosporin antibiotics), whereas cyano derivatives may exhibit enhanced stability in metabolic pathways .
Ethyl 2-(2,5-Dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
- Molecular Formula: C₇H₅Cl₂F₂NO₂S
- Key Differences: Substituents: Two chlorine atoms at the 2- and 5-positions of the thiazole ring vs. a single cyano group. Lipophilicity: Dichloro substitution increases logP (lipophilicity), favoring membrane permeability but reducing aqueous solubility compared to the cyano analog . Molecular Weight: 276.1 g/mol (dichloro) vs. ~236.21 g/mol (cyano).
- Synthetic Challenges: Chlorination requires harsh reagents (e.g., Cl₂ or SOCl₂), whereas cyano groups can be introduced via nucleophilic substitution with KCN or metal-catalyzed cyanation .
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate
- Molecular Formula : C₁₀H₈BrF₂O₂
- Key Differences: Core Structure: Phenyl ring vs. thiazole. The bromine atom introduces steric bulk and polarizability, altering π-π stacking interactions. Electronic Effects: Bromine’s inductive effect (-I) deactivates the ring, while the cyano group on thiazole directs electrophilic substitution to specific positions .
- Applications: Brominated aromatics are intermediates in Suzuki couplings, whereas cyano-thiazoles may serve as bioisosteres in kinase inhibitors .
Structural and Functional Analysis
Electronic and Steric Effects
- Cyano Group: Withdraws electron density via -I and -M effects, making the thiazole ring less nucleophilic. This enhances stability under acidic conditions but may reduce reactivity in SNAr reactions compared to amino or chloro analogs .
- Fluorine Atoms : The difluoroacetate moiety increases metabolic resistance and lipophilicity, a feature shared across all analogs .
Hydrogen Bonding and Crystal Packing
- Amino-substituted derivatives participate in N–H···O/N hydrogen bonds, leading to dense crystal packing (e.g., SHELX-refined structures) .
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization and esterification steps. A general approach includes:
- Step 1: Reacting a thioamide precursor (e.g., benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux (1–2 hours) to form the thiazole core .
- Step 2: Introducing the cyano group via nucleophilic substitution or oxidation, followed by difluoroacetylation using ethyl bromodifluoroacetate under basic conditions (e.g., K₂CO₃) .
- Optimization Tips:
- Temperature Control: Maintain reflux at 78°C for ethanol to prevent side reactions .
- Purification: Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product, with purity confirmed by HPLC (>95%) .
- Yield Improvement: Catalytic amounts of Ir(III) complexes under visible light can enhance reaction efficiency for difluoroacetate formation .
Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography:
- X-ray Diffraction: Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). Challenges include crystal twinning due to fluorine’s electron density; data collection at low temperatures (100 K) improves resolution .
- CCS Predictions: Collision cross-section values (e.g., 146.6 Ų for [M+H]⁺) aid in mass spectrometry-based identification .
Advanced Question: How does the difluoroacetate moiety influence reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
Methodological Answer:
The CF₂ group increases electrophilicity at the α-carbon, enhancing susceptibility to nucleophilic attack. Key differences include:
- Reactivity Trends:
- Mechanistic Studies:
- Use ¹⁹F NMR to track reaction progress (chemical shift changes indicate bond cleavage/formation) .
- Computational modeling (DFT) predicts activation energies for substitution pathways .
Advanced Question: What in vitro assays are suitable for evaluating the compound’s biological activity, and how can structural modifications enhance target binding?
Methodological Answer:
- Assay Design:
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Antifungal Activity: Follow CLSI guidelines for MIC determination against Candida spp. .
- SAR Studies:
- Replace the cyano group with amino (-NH₂) or methyl groups to assess impact on potency.
- Docking simulations (AutoDock Vina) predict interactions with fungal cytochrome P450 targets; prioritize modifications improving hydrogen bonding (e.g., -OH substituents) .
Advanced Question: What computational strategies predict the compound’s interaction with biological macromolecules?
Methodological Answer:
- Molecular Docking:
- Use PyMOL and Chimera to prepare protein structures (e.g., PDB: 1TQG for thiazole-binding enzymes).
- Score binding poses with MM-GBSA to account for solvation effects .
- MD Simulations:
- Run 100-ns trajectories (AMBER force field) to assess complex stability. Analyze RMSD (<2 Å indicates stable binding) and hydrogen bond occupancy (>50% critical) .
Basic Question: How can stability studies under varying pH and temperature inform storage conditions?
Methodological Answer:
- Experimental Design:
Advanced Question: How do crystal packing and hydrogen-bonding patterns affect solubility and bioavailability?
Methodological Answer:
- Crystal Analysis:
- Solubility Enhancement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
